molecular formula C12H8N2O2 B1303109 6-Nitropyrrolo[1,2-a]quinoline CAS No. 52414-58-1

6-Nitropyrrolo[1,2-a]quinoline

Cat. No.: B1303109
CAS No.: 52414-58-1
M. Wt: 212.2 g/mol
InChI Key: BWDDZHBBEMLCOZ-UHFFFAOYSA-N
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Description

6-Nitropyrrolo[1,2-a]quinoline is a nitrogen-containing heterocyclic compound with the molecular formula C12H8N2O2 and a molecular weight of 212.21 g/mol . This compound is characterized by a fused ring system consisting of a pyrrole ring and a quinoline ring, with a nitro group attached at the 6-position.

Biochemical Analysis

Biochemical Properties

6-Nitropyrrolo[1,2-a]quinoline plays a crucial role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dehydrogenases, which are enzymes involved in oxidation-reduction reactions . The nature of these interactions often involves the binding of this compound to the active sites of these enzymes, thereby influencing their catalytic activity.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to affect the expression of genes involved in oxidative stress responses, thereby impacting cellular metabolism and overall cell health . Additionally, this compound can alter cell signaling pathways, leading to changes in cell proliferation and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound has been associated with sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhanced cellular metabolism and reduced oxidative stress . At high doses, this compound can induce toxic effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without being toxic.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as dehydrogenases and oxidases, which play a role in its metabolism . These interactions can affect metabolic flux and the levels of various metabolites within the cell. The compound’s involvement in these pathways highlights its potential impact on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation within different cellular compartments. For instance, this compound may be transported into the mitochondria, where it can exert its effects on cellular metabolism .

Subcellular Localization

This compound is localized within specific subcellular compartments, such as the mitochondria and the nucleus . Its activity and function are influenced by this localization, as it can interact with mitochondrial enzymes and nuclear transcription factors. Post-translational modifications and targeting signals play a role in directing this compound to these compartments, thereby influencing its biochemical activity .

Chemical Reactions Analysis

6-Nitropyrrolo[1,2-a]quinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) .

    Oxidation: The nitro group can be reduced to an amino group using reducing agents, leading to the formation of 6-aminopyrrolo[1,2-a]quinoline.

    Reduction: The compound can undergo reduction reactions to form various derivatives with different functional groups.

    Substitution: The nitro group can be substituted with other functional groups, such as halogens or alkyl groups, using appropriate reagents and conditions.

The major products formed from these reactions depend on the specific reagents and conditions used, but they generally include various substituted pyrrolo[1,2-a]quinoline derivatives .

Scientific Research Applications

6-Nitropyrrolo[1,2-a]quinoline has a wide range of scientific research applications due to its unique chemical structure and biological activities . Some of the key applications include:

Properties

IUPAC Name

6-nitropyrrolo[1,2-a]quinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O2/c15-14(16)12-5-1-4-11-10(12)7-6-9-3-2-8-13(9)11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWDDZHBBEMLCOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC3=CC=CN32)C(=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00377027
Record name 6-nitropyrrolo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52414-58-1
Record name 6-nitropyrrolo[1,2-a]quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00377027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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